REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=O)[CH:6]=[CH:5]2.P(Cl)(Cl)([Cl:15])=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:15][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([F:1])[CH:3]=2)[N:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.971 g
|
Type
|
reactant
|
Smiles
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FC=1C=C2C=CC(NC2=CC1)=O
|
Name
|
|
Quantity
|
2.83 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The reaction is cooled in an ice bath
|
Type
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EXTRACTION
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Details
|
The mixture is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the extracts are dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange solid (1.01 g)
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel Merck-60 with 5% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=C(C=C2C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |